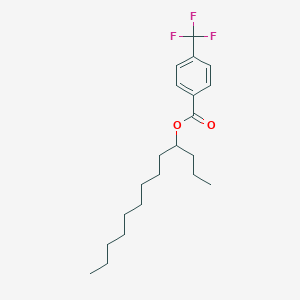![molecular formula C12H16K6O29S6 B13408683 hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13408683.png)
hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose Hexasulfate, Potassium Salt, Technical Grade is a polysulfated disaccharide derivative of sucrose. It is commonly used as a reference standard for the drug sucralfate, which is a gastrointestinal protectant. The compound is characterized by its high molecular weight and complex structure, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sucrose Hexasulfate, Potassium Salt involves the sulfation of sucrose. The process typically includes the reaction of sucrose with sulfur trioxide in the presence of a suitable solvent, such as pyridine or dimethylformamide. The reaction conditions often require controlled temperatures and specific reaction times to ensure complete sulfation .
Industrial Production Methods: Industrial production of Sucrose Hexasulfate, Potassium Salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization or other suitable methods to obtain the technical grade compound .
Types of Reactions:
Oxidation: Sucrose Hexasulfate, Potassium Salt can undergo oxidation reactions, particularly at the hydroxyl groups present in the sucrose moiety.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution Reagents: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidation typically results in the formation of carboxylic acids or aldehydes.
Substitution Products: Substitution reactions yield various derivatives depending on the reagents used.
Scientific Research Applications
Sucrose Hexasulfate, Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for analytical methods and in the study of sulfated polysaccharides.
Biology: Investigated for its role in cell signaling and interactions due to its sulfated nature.
Medicine: Utilized in the development and testing of gastrointestinal protectants like sucralfate.
Mechanism of Action
The mechanism of action of Sucrose Hexasulfate, Potassium Salt involves its ability to form a protective barrier on mucosal surfaces. This is particularly relevant in its use as a reference standard for sucralfate, which protects gastric epithelial cells from acid and pepsin-induced damage. The compound interacts with proteins and other molecules on the cell surface, forming a protective layer that prevents further damage .
Comparison with Similar Compounds
Sucrose Octasulfate: Another sulfated derivative of sucrose, used in similar applications.
Heparin: A highly sulfated polysaccharide with anticoagulant properties.
Chondroitin Sulfate: A sulfated glycosaminoglycan used in joint health supplements.
Uniqueness: Sucrose Hexasulfate, Potassium Salt is unique due to its specific sulfation pattern and its use as a reference standard for sucralfate. Its ability to form protective barriers on mucosal surfaces distinguishes it from other sulfated polysaccharides .
Properties
Molecular Formula |
C12H16K6O29S6 |
|---|---|
Molecular Weight |
1051.2 g/mol |
IUPAC Name |
hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C12H22O29S6.6K/c13-1-4-6(14)8(39-45(24,25)26)9(40-46(27,28)29)11(35-4)37-12(3-34-43(18,19)20)10(41-47(30,31)32)7(38-44(21,22)23)5(36-12)2-33-42(15,16)17;;;;;;/h4-11,13-14H,1-3H2,(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;;;;/q;6*+1/p-6/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;/m1....../s1 |
InChI Key |
VIMPGLZYQCCLIC-NVBZBKOESA-H |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


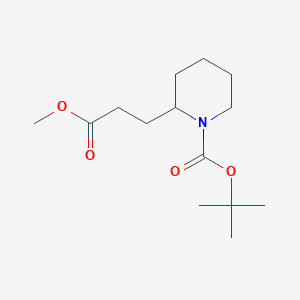
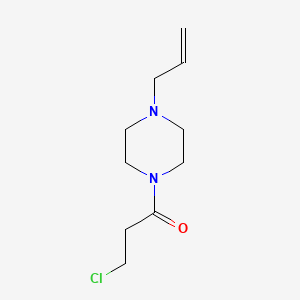

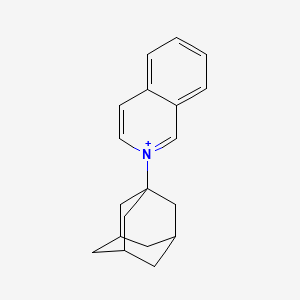
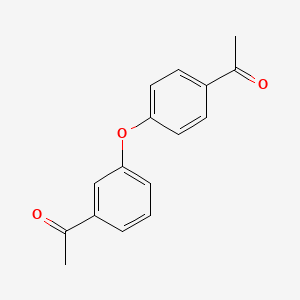
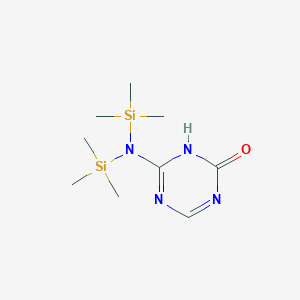
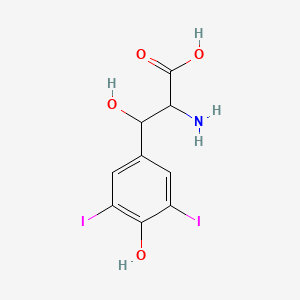
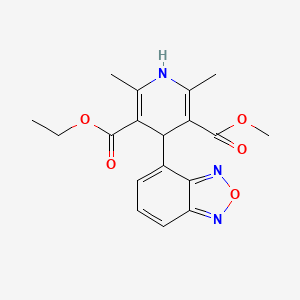
![[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13408674.png)


![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)
